molecular formula C18H20N2O3S B2522377 2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892977-26-3

2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2522377
CAS No.: 892977-26-3
M. Wt: 344.43
InChI Key: IGXMHWJYWBQDLN-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic small molecule derived from the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold. Its structure features a 3-methoxybenzamido substituent at position 2 and an N-methyl carboxamide group at position 3 (Figure 1).

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-19-17(22)15-13-8-3-4-9-14(13)24-18(15)20-16(21)11-6-5-7-12(10-11)23-2/h5-7,10H,3-4,8-9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXMHWJYWBQDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Scientific Research Applications

2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Activities of Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Reported Activities Reference
Target Compound 2-(3-Methoxybenzamido), N-methyl carboxamide ~327.4* Not explicitly reported (predicted anticancer/antimicrobial via analogy) -
2-[(4-Methoxyphenyl)methylene]amino-N-(3-methylphenyl) derivative 2-Azomethine (4-methoxyphenyl), N-(3-methylphenyl) 404.5 Antibacterial, antifungal
2-[(4-Methylphenyl)methylene]amino-N-(4-methylphenyl) derivative 2-Azomethine (4-methylphenyl), N-(4-methylphenyl) 388.5 Antibacterial, antifungal
N-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-(2-Fluorophenyl) 292.3 Anti-inflammatory, anticancer (structural study)
2-(3-Chloropropanamido) derivative 2-Chloropropanamido 286.8 Research chemical (applications unspecified)
2-[3-(Benzenesulfonyl)propanamido]-N-methyl derivative 2-Benzenesulfonylpropanamido, N-methyl 422.5 No activity reported (synthetic focus)

*Estimated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: The presence of azomethine groups (e.g., in ) correlates with antimicrobial activity, suggesting that electron-rich aromatic systems enhance interactions with microbial targets .

Synthetic Accessibility: Azomethine derivatives are typically synthesized via condensation reactions between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and aldehydes, followed by cyclization (). The target compound’s N-methyl carboxamide group likely requires selective alkylation or coupling reactions, as seen in for piperazine-containing analogs .

Molecular Weight: The target compound (~327.4 g/mol) falls within the acceptable range for drug-likeness (200–500 g/mol), unlike higher-weight derivatives (e.g., 422.5 g/mol in ).

Comparative Analysis of Predicted vs. Experimental Activities

  • Anticancer Potential: Azomethine derivatives of the same core () showed predicted anticancer activity via PASS Online, though experimental validation is pending. The target compound’s methoxy group may enhance DNA intercalation or kinase inhibition compared to non-methoxy analogs .
  • Antimicrobial Activity : highlights antibacterial and antifungal effects in azomethine derivatives, but the target compound’s carboxamide group may reduce efficacy compared to more reactive azomethine linkages .

Challenges and Opportunities

  • Synthetic Complexity: Introducing the N-methyl group without side reactions (e.g., over-alkylation) requires precise conditions, as noted in for similar carboxamides .
  • Bioactivity Gaps : While computational tools (e.g., PASS Online) predict anticancer activity for azomethines, empirical data for the target compound are needed to validate these hypotheses .

Biological Activity

The compound 2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 344.43 g/mol. The structure features a benzothiophene core substituted with a methoxybenzamide group, which is pivotal for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiophenes exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results in inhibiting various cancer cell lines.

Table 1: Anticancer Activity of Benzothiophene Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-73.1
Compound BHCT1164.4
Compound CHEK2935.3

These findings indicate that the compound may possess selective cytotoxic effects against certain cancer types.

Antimicrobial Activity

Benzothiophene derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes effectively.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMIC (µM)Reference
Compound DE. faecalis8
Compound ES. aureus16

This suggests that This compound may exhibit similar antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : The structural components may interfere with bacterial cell wall integrity.

Case Studies

In a recent study published in MDPI, researchers synthesized and tested various derivatives of benzothiophenes for their biological activity. Among these, the derivative containing the methoxybenzamide moiety displayed significant antiproliferative effects against multiple cancer cell lines with varying degrees of selectivity and potency .

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